molecular formula C13H21Cl2NO2 B4445710 2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride

2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride

Cat. No. B4445710
M. Wt: 294.21 g/mol
InChI Key: PUDNGCHXKIWIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride, also known as CBE, is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit the activity of lysosomal acid lipase (LAL). LAL is a key enzyme that plays a crucial role in the metabolism of lipids in the body, and its inhibition by CBE has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride works by binding to the active site of LAL and preventing its enzymatic activity. This leads to the accumulation of various lipids, including cholesterol esters, triglycerides, and free fatty acids, in lysosomes and other cellular compartments. The resulting lipid accumulation can have a variety of effects on cellular function, including the induction of inflammation, oxidative stress, and cell death.
Biochemical and Physiological Effects:
The inhibition of LAL by 2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride has been shown to have a variety of biochemical and physiological effects, including the accumulation of lipid droplets, the induction of inflammation, the activation of autophagy, and the inhibition of cell proliferation. These effects are mediated by the accumulation of lipids in various cellular compartments, leading to changes in cellular signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride in lab experiments is its ability to selectively inhibit LAL without affecting other enzymes or cellular processes. This allows researchers to investigate the specific role of LAL in various cellular processes and disease states. However, one of the limitations of using 2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride is its potential toxicity at high concentrations, which can lead to cell death and other adverse effects.

Future Directions

There are several future directions for research on 2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride, including its potential as a therapeutic target for various diseases, including atherosclerosis, non-alcoholic fatty liver disease, and lysosomal storage disorders. Additionally, further research is needed to investigate the molecular mechanisms underlying the effects of 2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride on lipid metabolism and cellular function, as well as its potential as a diagnostic tool for lysosomal disorders. Finally, the development of novel 2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride analogs with improved efficacy and safety profiles could also be an area of future research.

Scientific Research Applications

2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride has been extensively used in scientific research to investigate the role of LAL in lipid metabolism and its potential as a therapeutic target for the treatment of various diseases. Its ability to selectively inhibit LAL has been shown to have significant effects on lipid accumulation, inflammation, and cell death in various cell types, including macrophages, hepatocytes, and endothelial cells.

properties

IUPAC Name

2-[(3-chloro-4-ethoxyphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2.ClH/c1-3-11(9-16)15-8-10-5-6-13(17-4-2)12(14)7-10;/h5-7,11,15-16H,3-4,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDNGCHXKIWIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1)OCC)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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